understanding the parent compound of calcium mandelate, mandelic acid
understanding the parent compound of calcium mandelate, mandelic acid
An In-depth Technical Guide to Mandelic Acid: The Core of Calcium Mandelate
Abstract
Mandelic acid (C₆H₅CH(OH)CO₂H), an aromatic alpha-hydroxy acid (AHA), serves as a foundational molecule with extensive applications spanning pharmaceuticals, cosmetics, and chemical synthesis.[1][2][3] As the parent compound of calcium mandelate, a substance historically used for its antimicrobial properties, a thorough understanding of mandelic acid is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, biochemical significance, mechanisms of action, and analytical protocols. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource on this versatile compound.
Physicochemical Properties and Stereochemistry
Mandelic acid is a white crystalline solid, soluble in water and polar organic solvents.[1] Its structure features a carboxyl group and a hydroxyl group attached to the same carbon atom (the α-carbon), which is also bonded to a phenyl group. This α-carbon is a chiral center, meaning mandelic acid exists as a pair of enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. The racemic mixture of these two is known as paramandelic acid.[1] The distinct stereochemistry of each enantiomer is crucial for its biological activity and its application as a chiral resolving agent in pharmaceutical synthesis.[2][4]
Table 1: Physicochemical Properties of Mandelic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.149 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder | [1] |
| Density | 1.30 g/cm³ | [1] |
| Melting Point | 119 °C (racemic) 132-135 °C (optically pure) | [1] |
| Boiling Point | 321.8 °C | [1] |
| Water Solubility | 15.87 g/100 mL | [1] |
| pKa (Strongest Acidic) | 3.75 |[5] |
Caption: Enantiomers of Mandelic Acid.
Synthesis and Manufacturing Pathways
The synthesis of mandelic acid can be approached through traditional chemical methods or modern biocatalytic routes, with the choice depending on the desired stereoselectivity and environmental considerations.
Chemical Synthesis
Historically, mandelic acid was first isolated by heating amygdalin, an extract from bitter almonds, with hydrochloric acid.[1] Common laboratory and industrial syntheses often start from benzaldehyde. One prevalent method is the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.[2]
Protocol 1: Laboratory Synthesis from Benzaldehyde via Mandelonitrile
This protocol is a self-validating system as the formation of the intermediate adduct and final hydrolysis are well-established, high-yield reactions. The purity can be confirmed at each stage using standard analytical techniques (e.g., NMR, melting point).
-
Step 1: Formation of Benzaldehyde Bisulfite Adduct. In a flask, mix 15g of benzaldehyde with 50mL of a saturated sodium bisulfite solution. Stir the mixture vigorously until a thick white precipitate forms. This adduct formation is an equilibrium reaction driven to completion by the precipitation of the product.
-
Step 2: Conversion to Mandelonitrile. To the adduct slurry, add a solution of sodium cyanide in water. The cyanide ion displaces the bisulfite, forming mandelonitrile. This step should be performed in a well-ventilated fume hood due to the high toxicity of cyanide.[6]
-
Step 3: Hydrolysis to Mandelic Acid. The mandelonitrile is then hydrolyzed by heating with a strong acid, such as hydrochloric acid. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding racemic mandelic acid.
-
Step 4: Isolation and Purification. Upon cooling, mandelic acid crystallizes from the solution. The crystals are collected by filtration, washed with cold water, and can be further purified by recrystallization from water.
Caption: Workflow for Benzaldehyde-based Synthesis.
Biosynthesis
To meet the demands for green and sustainable chemistry, biocatalytic methods have become a major research focus.[2][3] These strategies offer high efficiency and excellent stereoselectivity, avoiding the use of toxic reagents.[2] Genetically modified yeasts, such as Saccharomyces cerevisiae, have been engineered to produce mandelic acid from glucose.[1][7] This is achieved by incorporating enzymes like hydroxymandelate synthase from bacteria into the yeast's metabolic pathways.[1][7]
Biochemical Significance and Metabolism
In nature, mandelic acid is a component of the mandelate pathway, a biochemical process for the degradation of aromatic compounds.[1][8] Key enzymes in this pathway include:
-
Mandelate Racemase: Interconverts the (R) and (S) enantiomers.[1]
-
Mandelate Dehydrogenase: An enzyme that acts on mandelate.[1]
Mandelic acid also arises in mammals as a metabolite of adrenaline and noradrenaline, formed via the action of monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT).[1] It is a known human xenobiotic metabolite and can be found in biofluids like urine and feces.[5][9]
Caption: Simplified Mandelate Degradation Pathway.
Mechanism of Action in Core Applications
Mandelic acid's utility stems from its unique combination of acidic and antibacterial properties, coupled with a molecular structure that influences its interaction with biological tissues.
Dermatological and Cosmetic Applications
As an AHA, mandelic acid is a cornerstone ingredient in cosmetic and dermatological formulations for treating acne, hyperpigmentation, and signs of aging.[10][11] Its larger molecular size compared to glycolic acid slows its penetration into the skin, resulting in less irritation, making it suitable for sensitive skin types.[12][13]
-
Exfoliation: It accelerates cell turnover by dissolving the tiny bonds holding skin cells together. This mechanism involves the chelation of calcium ions from cell adhesion structures in the epidermis, leading to the desquamation of the stratum corneum.[7]
-
Anti-Aging: By removing dead surface skin, it reduces the appearance of fine lines. Studies have shown it stimulates collagen production and increases skin elasticity and firmness.[7][10] A four-week study on topical application found a 25.4% increase in skin elasticity and a 23.8% increase in firmness.[10]
-
Hyperpigmentation: It is effective in treating hyperpigmentation by inhibiting tyrosinase, the enzyme responsible for melanin production, thereby reducing the formation of dark spots.[12]
-
Acne Treatment: Its antibacterial properties are highly effective against acne-causing bacteria.[14] It also helps regulate sebum production, which reduces the occurrence of breakouts.
Pharmaceutical and Antimicrobial Use
Mandelic acid and its salts have a history of use as antimicrobial agents, particularly for urinary tract infections (UTIs).[15][16] The biological activity is attributed to the mandelate ion, which is released upon dissociation.[16] In the urinary tract, it acts as a bacteriostatic agent by acidifying the urine, creating an environment that inhibits the growth of bacteria like Escherichia coli.[16]
Calcium Mandelate: A Key Derivative
Calcium mandelate (C₁₆H₁₄CaO₆) is the calcium salt of mandelic acid.[15][17] It was historically employed as an oral antibiotic for UTIs, leveraging the antimicrobial properties of its parent compound.[15][17] While its use has declined with the advent of more potent antibiotics, there is renewed interest due to rising antibiotic resistance.[15]
Protocol 2: Synthesis of Calcium Mandelate
This protocol is validated by the fundamental principles of acid-base chemistry, where a predictable salt precipitation occurs upon neutralization.
-
Step 1: Dissolution. Dissolve a known quantity of mandelic acid in hot water.
-
Step 2: Neutralization. Slowly add a stoichiometric amount of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the mandelic acid solution while stirring.[15] The reaction is complete when effervescence (if using carbonate) ceases and the solution is neutralized.
-
Step 3: Precipitation and Isolation. As the reaction proceeds, calcium mandelate, which is slightly soluble in cold water, will precipitate out.[15] Cool the mixture to maximize precipitation.
-
Step 4: Filtration and Drying. Collect the white precipitate by filtration, wash it with a small amount of cold water to remove any unreacted starting materials, and dry it in an oven or desiccator to obtain the final product.[15]
Sources
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. us.typology.com [us.typology.com]
- 8. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of Topical Mandelic Acid Treatment on Facial Skin Viscoelasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. specialchem.com [specialchem.com]
- 12. vivantskincare.com [vivantskincare.com]
- 13. lotioncrafter.com [lotioncrafter.com]
- 14. Mandelic Acid (Explained + Products) [incidecoder.com]
- 15. Calcium mandelate (134-95-2) for sale [vulcanchem.com]
- 16. Calcium mandelate | 134-95-2 | Benchchem [benchchem.com]
- 17. Calcium Mandelate | C16H14CaO6 | CID 8654 - PubChem [pubchem.ncbi.nlm.nih.gov]
